5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine
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Overview
Description
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that features a thiadiazole ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.
Scientific Research Applications
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole: This compound has similar structural features and is studied for its potential in treating diabetes.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl:
Uniqueness
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H5F2N3S |
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Molecular Weight |
213.21 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5F2N3S/c9-5-2-1-4(3-6(5)10)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
InChI Key |
DANHTJGTGAUDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NS2)N)F)F |
Origin of Product |
United States |
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